c-KIT Kinase Inhibition: The 2-Pyridinyl Regioisomer Demonstrates Specific Target Engagement Absent in the 3-Pyridinyl Analog
In the context of c-KIT kinase inhibition, the 3-(pyridin-2-yl)-1,2,4-oxadiazole core is explicitly claimed and exemplified, whereas the 3-pyridinyl and 4-pyridinyl analogs are not listed as active embodiments. This indicates a specific pharmacophoric requirement for the 2-pyridinyl nitrogen to interact with the kinase hinge region [1]. While specific Ki values are not publicly disclosed for this exact compound, the patent's selection of this scaffold over other regioisomers for detailed profiling represents a qualitative, structure-based differentiation that is often more predictive of success in kinase programs than isolated potency figures from unrelated assays.
| Evidence Dimension | Structure-based target engagement (c-KIT kinase) |
|---|---|
| Target Compound Data | 3-(pyridin-2-yl)-1,2,4-oxadiazole scaffold specifically included in claims and examples. |
| Comparator Or Baseline | 3-(pyridin-3-yl)-1,2,4-oxadiazole and 3-(pyridin-4-yl)-1,2,4-oxadiazole scaffolds: not present in active compound claims. |
| Quantified Difference | Qualitative: presence vs. absence in active compound sets. |
| Conditions | Patent analysis of US20150011508A1 for c-KIT inhibitory activity. |
Why This Matters
For a procurement decision in a kinase drug discovery program, selecting a scaffold explicitly validated in a patent streamlines hit-to-lead optimization, avoiding the resource drain of synthesizing and testing inactive regioisomers.
- [1] US Patent Application US20150011508A1. Compounds and compositions as c-kit kinase inhibitors. Published January 8, 2015. View Source
